(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
CAS No.:
Cat. No.: VC17826847
Molecular Formula: C14H17NO4
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17NO4 |
|---|---|
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | (3R)-3-cyclopropyl-3-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C14H17NO4/c16-13(17)8-12(11-6-7-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t12-/m1/s1 |
| Standard InChI Key | KTNFIIVAHZGIKA-GFCCVEGCSA-N |
| Isomeric SMILES | C1CC1[C@@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CC1C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Analysis
The compound features:
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Cyclopropane ring: Introduces conformational constraint, enhancing stability and influencing molecular interactions .
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Cbz-protected amine: Provides temporary protection during peptide synthesis, removable via hydrogenolysis or acidic conditions .
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Carboxylic acid: Enables conjugation or salt formation for improved solubility .
Stereochemistry: The R-configuration at C3 is critical for biological activity and compatibility with enzymatic systems . Computational models (e.g., InChIKey: JPVNTUVAWQZPCD-UHFFFAOYSA-N) confirm the spatial arrangement .
Synthesis and Industrial Production
Synthetic Routes
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Cyclopropane Introduction:
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Cbz Protection:
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Final Assembly:
Industrial Optimization:
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Temperature control (0–5°C) during Cbz protection minimizes side reactions .
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Purification via recrystallization (ethanol/water) achieves >98% purity .
Physicochemical Properties
Spectroscopic Data:
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NMR (, 400 MHz, DMSO-): δ 7.3–7.4 (m, 5H, Ar-H), 4.5 (s, 2H, ), 2.8–3.1 (m, 2H, cyclopropane) .
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IR (ATR): 1720 cm (), 1530 cm ().
Biological Activity and Applications
Antimicrobial Properties
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Mechanism: Disrupts bacterial cell membranes via hydrophobic interactions .
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Activity:
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MIC against Staphylococcus aureus: 25 µg/mL.
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MIC against Escherichia coli: 50 µg/mL.
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Peptide Synthesis
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Role: Serves as a rigid, chiral building block for cyclic peptides .
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Example: Incorporated into antimicrobial peptides (AMPs) with enhanced stability .
Comparative Analysis with Structural Analogs
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